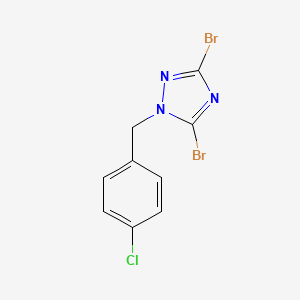

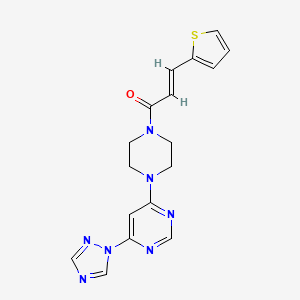

![molecular formula C23H18ClN5OS B2837935 1-(4-chlorophenyl)-3-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 380238-17-5](/img/structure/B2837935.png)

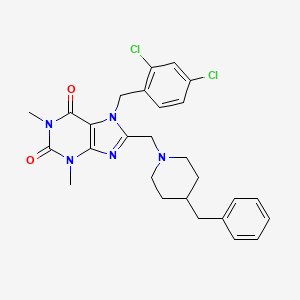

1-(4-chlorophenyl)-3-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a pyrazole derivative . Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazoles are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of pyrazole derivatives is often accomplished via the condensation of the appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid . A series of N’- [ (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides were synthesized using appropriate synthetic route and characterized by elemental analysis and spectral data .Molecular Structure Analysis

The structure of the synthesized compound was confirmed by employing elemental microanalysis, FTIR, and 1 H NMR techniques . The NMR spectra were recorded on a Bruker Advance 400 spectrophotometer operating at 400 MHz for 1 H and at 100 MHz for 13 C, using DMSO- d6 as solvent and tetramethylsilane as internal standard .Chemical Reactions Analysis

The synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Physical And Chemical Properties Analysis

The title molecule as a whole adopts a non-planar geometry, in view of the fact that, the mean plane of pyrazole (C1-C2-C3-N1-N2) ring makes the dihedral angle of 89.9 (2)° and 89.1 (3)° with the mean planes of (C4-C5-C6-C7-C8-C9) and (C10-C11-C12-N3-C13-C14) rings respectively, which is obvious that they are all mutually perpendicular to each other .Scientific Research Applications

Synthesis and Characterization

The synthesis of novel thienopyrazole derivatives, including those similar in structure to "1-(4-chlorophenyl)-3-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide", has been extensively studied. These compounds are synthesized through innovative methods involving the reflux of aminoamide derivatives with chloroacetyl chloride, followed by various alkylation reactions to afford corresponding S-alkylated compounds. The chemical structures of these newly synthesized compounds are elucidated based on elemental and spectral analyses, including FT-IR, 1H-NMR, and mass spectroscopy (Ahmed et al., 2018). Another study presents a facile synthesis approach for novel pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines, showcasing the versatility of similar compounds as precursors for synthesizing a range of derivatives with potential biological activities (Zaki et al., 2015).

Potential Biological Activities

Research into the structural and biological aspects of pyrazole derivatives has hinted at their potential as bioactive molecules. For instance, studies on cannabinoid receptor affinity and molecular modeling of substituted pyrazole-3-carboxamides suggest these compounds could be significant for developing cannabinoid receptor antagonists or inverse agonists. The detailed interactions with cannabinoid receptors, as elucidated through molecular modeling studies, indicate a nuanced understanding of how structural modifications could enhance receptor affinity and selectivity (Silvestri et al., 2008).

Antimicrobial and Anticancer Potential

The exploration of novel pyrazole and pyrazolopyrimidine derivatives for their antimicrobial and anticancer activities has yielded promising results. Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have shown significant in vitro antimicrobial and anticancer activities, highlighting the therapeutic potential of these molecules. The structure-activity relationship studies provide valuable insights into the design of more potent and selective agents for treating infectious diseases and cancer (Hafez et al., 2016).

Mechanism of Action

Target of Action

The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their death

Pharmacokinetics

The compound has been shown to have potent in vitro antileishmanial and in vivo antimalarial activities , suggesting that it is likely to have good bioavailability.

Result of Action

The compound has been shown to have potent antileishmanial and antimalarial activities . In particular, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Biochemical Analysis

Biochemical Properties

Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and functional groups present in the compound .

Cellular Effects

Preliminary studies suggest that similar pyrazole derivatives may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)thieno[2,3-c]pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN5OS/c1-14-12-21(28(26-14)17-6-4-3-5-7-17)25-22(30)20-13-19-15(2)27-29(23(19)31-20)18-10-8-16(24)9-11-18/h3-13H,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPYUYULDFKPBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

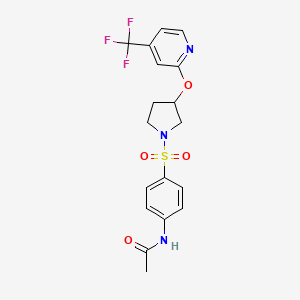

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B2837852.png)

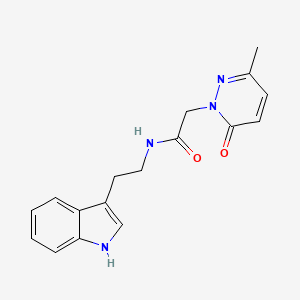

![2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid](/img/structure/B2837856.png)

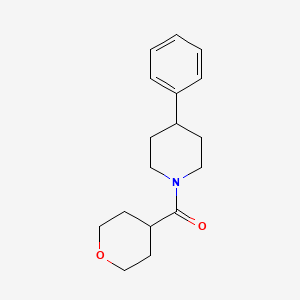

![Ethyl 5-[butanoyl-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2837861.png)

![N-(2,5-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2837866.png)

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2837874.png)